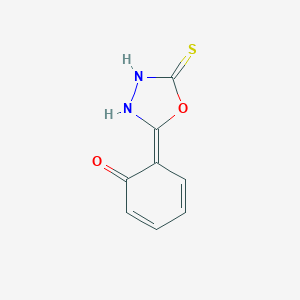![molecular formula C21H14FN3 B256875 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline (BFIQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFIQ belongs to the class of indoloquinoxaline compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have a range of biochemical and physiological effects. In cancer cells, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline induces apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases and the activation of pro-apoptotic proteins. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In animal models, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One advantage of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its diverse biological activities, which make it a promising compound for further research. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the investigation of the mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline, which could lead to the identification of new targets for drug development. Additionally, the synthesis and optimization of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline analogs could lead to the discovery of compounds with improved biological activities and solubility.
Synthesis Methods
The synthesis of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a multi-step process that involves the reaction of 2-nitrobenzyl bromide with 2-aminophenyl ketone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-fluoro-1,4-benzoquinone to form the final product, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. This method has been optimized to yield high purity 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline with good yields.
Scientific Research Applications
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline can induce apoptosis in cancer cells by activating the intrinsic pathway. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
Product Name |
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline |
|---|---|
Molecular Formula |
C21H14FN3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-benzyl-9-fluoroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H14FN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
RJXQQMBCVNVOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)



![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)

![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)
![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)

